molecular formula C30H46O7 B577335 Odoroside A CAS No. 12738-19-1

Odoroside A

Número de catálogo B577335
Número CAS: 12738-19-1
Peso molecular: 518.691
Clave InChI: YBZZSZQZDODUAA-FNFYTULRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Odoroside A is a cardiac glycoside (CG) extracted from Nerium oleander . It is identified as the main glycoside in its category . It has significant anticancer activity and inhibits the activity of Na+/K±ATPase (NKA) .


Synthesis Analysis

Odoroside A is a natural product extracted from Nerium oleander . The nature of odoroside A, as well as its chemical structure, is quite similar to a well-known CG, ouabain .


Molecular Structure Analysis

Odoroside A possesses a steroid skeleton, a five-membered unsaturated lactone ring, and a sugar moiety as a common structure . It fits into the CG binding pocket on the α-subunit of NKA revealed by X-ray crystallography .


Chemical Reactions Analysis

Odoroside A inhibits the activity of NKA and shows significant anticancer activity . It has key interactions with Thr797 and Phe783 .


Physical And Chemical Properties Analysis

Odoroside A is a powder with a molecular formula of C30H46O7 and a molecular weight of 518.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Odoroside A, a cardiac glycoside (CG) extracted from Nerium oleander, is known to inhibit the activity of Na+/K±ATPase (NKA), a protein that helps maintain the electrochemical gradient across the cell membrane . This inhibition has significant implications for anticancer activity .

Methods of Application

The inhibitory mechanism of Odoroside A on NKA was investigated using molecular modeling techniques and docking simulation . The results were compared with the binding characteristics of three known CGs (ouabain, digoxin, and digitoxin) .

Results or Outcomes

The docking simulations indicated that Odoroside A fits into the CG binding pocket on the α-subunit of NKA . It had key interactions with Thr797 and Phe783, similar to ouabain, digoxin, and digitoxin . These results suggest that the inhibitory mechanism of Odoroside A to NKA is the same as the known CGs .

Anticancer Activity

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Odoroside A shows significant anticancer activity . It exerts its inhibitory effect on cell-surface expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1) .

Methods of Application

The anticancer activity of Odoroside A was investigated by examining its inhibitory effect on ICAM-1 .

Results or Outcomes

Odoroside A has potent inhibitory activity on Na+/K±ATPase (NKA), thereby exerting anti-inflammatory effects by blocking the Na±dependent amino acid transport and inhibiting protein synthesis .

DNA Damage Response and Repair Signaling

Specific Scientific Field

This application falls under the field of Molecular Biology .

Summary of the Application

Cardiac glycosides (CGs), including Odoroside A, have been found to affect the DNA damage response (DDR) signaling pathway . The DDR pathway serves to coordinate numerous cellular pathways to initiate cell cycle arrest, promote DNA repair, regulate replication fork firing and protection, or induce apoptosis to avoid the survival of cells with DNA damage or cells carrying mutations .

Methods of Application

The effects of cardiac glycosides on the inhibition of various types of cancer were evaluated through in vitro and in vivo studies . The structural and functional differences of CGs were focused on to identify the critical features for DDR targeting of these agents .

Results or Outcomes

Odoroside A, along with other CGs, demonstrated the ability to block cancer cell proliferation and subsequently cause cell death . Oleandrin, a derivative of Odoroside A, was found to display better cancer proliferation inhibitory activity than Odoroside A .

Drug Development

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Odoroside A, like other cardiac glycosides (CGs), has potential applications in drug development . The inhibitory mechanism of Odoroside A is presumed to be the same as other CGs, which might be helpful to consider the application of Odoroside A in drug development .

Methods of Application

The binding of Odoroside A to Na+/K±ATPase (NKA) was investigated by docking simulation . The results were compared with the binding characteristics of three known CGs (ouabain, digoxin, and digitoxin) .

Results or Outcomes

The docking simulations indicated that Odoroside A fits into the CG binding pocket on the α-subunit of NKA . It had key interactions with Thr797 and Phe783, similar to ouabain, digoxin, and digitoxin . These results suggest that the inhibitory mechanism of Odoroside A to NKA is the same as the known CGs .

Direcciones Futuras

Future research on Odoroside A should focus on identifying its useful applications, such as in drug development . This study provides the underlying framework to promote advanced research leading to the discovery of the useful applications of Odoroside A .

Propiedades

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZZSZQZDODUAA-FNFYTULRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319113
Record name Odoroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Odoroside A

CAS RN

12738-19-1
Record name Odoroside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12738-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Odoroside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odoroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
201
Citations
YS Ko, T Rugira, H Jin, SW Park, HJ Kim - International journal of …, 2018 - mdpi.com
… odoroside A are not well known. Therefore, in this study, we aimed to investigate the anticancer effects of oleandrin and odoroside A … Our results showed that oleandrin and odoroside A …
Number of citations: 43 www.mdpi.com
Y Takada, K Matsuo, H Ogura, L Bai, A Toki… - Biochemical …, 2009 - Elsevier
… by odoroside A together with the specific Na + /K + -ATPase inhibitor ouabain was further investigated. Odoroside A and … While odoroside A and ouabain had no inhibitory effect on the …
Number of citations: 32 www.sciencedirect.com
Y Takada, K Kaneko, Y Kawakami - The Journal of Membrane Biology, 2023 - Springer
… In this study, odoroside A is hypothesized to inhibit NKA activity through the same … the inhibitory effect of odoroside A on NKA activity (Takada et al. 2009). If odoroside A is presumed to …
Number of citations: 1 link.springer.com
X Hu, T Chen, S Zhang, Q Zhang, C Li… - Basic & clinical …, 2022 - Wiley Online Library
… Oleandrigenin-3-O-β-D-diginoside (a derivative of odoroside A), … the leukaemia-suppressive role of odoroside A (compound #1) … Odoroside A and its derivative inhibited the growth of …
Number of citations: 3 onlinelibrary.wiley.com
YY Chen, SY Wen, CM Deng, XF Yin, ZH Sun… - …, 2019 - Wiley Online Library
Odoroside A (OA) is an active ingredient extracted from the leaves of Nerium oleander Linn. (Apocynaceae). This study aims to examine the anticancer bioactivity of OA against CRC …
K Arshad Qamar, A Dar Farooq… - Current Traditional …, 2017 - ingentaconnect.com
… It has been previously reported by our group that odoroside A (GI50: 0.001; LC50: 0.14 µg/ml) and oleandrin (GI50: 0.11; LC50: 0.5 µg/ml; drug concentrations causing 50% growth …
Number of citations: 2 www.ingentaconnect.com
BS Siddiqui, N Khatoon, S Begum, AD Farooq… - Phytochemistry, 2012 - Elsevier
… , oleandrin, odoroside A and B against MCF-7 cells. ► Evaluation of oleandrin, odoroside A and B … First report of cytotoxicity of oleandrin, odoroside A and B against 57 cell lines. …
Number of citations: 70 www.sciencedirect.com
T Yamauchi, N Takata, T Mimura - Phytochemistry, 1975 - Elsevier
… The present authors previously described [6] the isolation of oleandrin in good yield, together with odoroside A, adynerin and A’“-dehydroadynerin [7]. from leaves dried in the oven, …
Number of citations: 29 www.sciencedirect.com
H Liu, SY Chen, JY Guo, P Su, YK Qiu, CH Ke… - International …, 2018 - Elsevier
… This study identified four antifouling active cardenolides (odoroside A, digitoxigenin, oleandrin and odoroside H) from N. oleander. Cardenolides and bufadienolides, which are similar …
Number of citations: 39 www.sciencedirect.com
KA Qamar, AD Farooq, BS Siddiqui, N Kabir - researchgate.net
… It has been previously reported by our group that odoroside A (GI50: 0.001; LC50: 0.14 µg/ml) and oleandrin (GI50: 0.11; LC50: 0.5 µg/ml; drug concentrations causing 50% growth …
Number of citations: 0 www.researchgate.net

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.